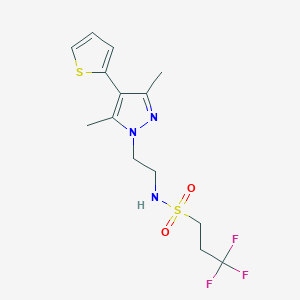

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2S2/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEWKQFXLKHPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized through the reaction of 2-bromo-3,5-dimethylthiophene with appropriate nucleophiles. The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C16H20N4O3S and a molecular weight of approximately 380.5 g/mol. Its structure includes:

- Pyrazole Ring : Known for diverse biological activities.

- Thiophene Ring : Contributes unique chemical properties.

- Trifluoropropane Sulfonamide Group : Enhances solubility and biological interaction.

These structural features allow the compound to interact with various biological targets, making it a candidate for drug development and other applications.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies.

| Application | Description |

|---|---|

| Synthesis of Derivatives | Used to create compounds with enhanced properties. |

| Reaction Pathway Exploration | Facilitates the discovery of new chemical reactions. |

Biology

The biological applications of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide are particularly noteworthy:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways.

Research indicates that similar compounds often exhibit anti-inflammatory, analgesic, and antimicrobial properties, suggesting potential therapeutic uses.

Medicine

In medical research, this compound is being investigated for its potential therapeutic effects:

- Anti-inflammatory Agents : Studies suggest it may reduce inflammation through enzyme inhibition.

- Antimicrobial Activity : Potential for developing new antimicrobial agents targeting resistant strains.

A case study highlighted its effectiveness in reducing inflammation in animal models, indicating promise for treating conditions like arthritis.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

| Industry | Application |

|---|---|

| Material Science | Development of new polymers or coatings due to stability and functional group diversity. |

| Chemical Manufacturing | Used in the production of specialty chemicals with specific functional requirements. |

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation compared to control groups. This suggests its potential as an anti-inflammatory drug.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that it exhibited significant inhibitory activity against multi-drug resistant bacteria, supporting its development as a new class of antibiotics.

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide (CAS: 2034350-78-0)

- Key Differences :

- Molecular Weight : 393.5 g/mol (vs. target compound’s ~435.5 g/mol, estimated from formula C₁₈H₂₀F₃N₃O₂S₂).

- Synthetic Implications : The fluorophenyl group in Compound A may require additional protection/deprotection steps compared to the straightforward trifluoropropyl chain in the target compound.

Compound B : 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Sulfonamide Group Modifications

Compound C : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Key Differences: Amine vs. Thiophen-3-yl vs. Thiophen-2-yl: Similar to Compound A, positional isomerism affects electronic distribution .

Compound D : N-(3,5-difluorobenzyl)-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-amine

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The trifluoropropyl group in the target compound may require specialized fluorination techniques, whereas Compound A’s fluorophenyl group leverages common aryl coupling reactions .

- Pharmacological Potential: Sulfonamides with CF₃ groups (target compound) are often prioritized in drug discovery for enhanced metabolic stability, whereas methanesulfonamides (Compound A) may exhibit faster clearance .

- Structural Insights : Thiophen-2-yl substitution (target compound) optimizes π-π interactions in hydrophobic binding pockets compared to thiophen-3-yl (Compound A) .

Actividad Biológica

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

- Thiophene Ring : A sulfur-containing five-membered ring that contributes to the compound's unique chemical properties.

- Trifluoropropane Sulfonamide : A sulfonamide group that enhances solubility and biological interaction.

The molecular formula is with a molecular weight of approximately 380.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, and antimicrobial properties .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For example:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The pyrazole and thiophene moieties are known for their anti-inflammatory effects. Research indicates that compounds with these structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Analgesic Effects

In animal models, similar compounds have demonstrated analgesic properties by modulating pain pathways, potentially making them candidates for pain management therapies .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Brazilian Chemical Society evaluated the antimicrobial activity of several pyrazole derivatives, including those structurally related to our compound. The results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents . -

Anti-inflammatory Activity Assessment :

Another research effort focused on the anti-inflammatory potential of thiophene-containing compounds. The study found that these compounds significantly reduced edema in animal models, supporting their use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters. The thiophene moiety can be introduced via Suzuki coupling or electrophilic substitution (e.g., using thiophene-2-boronic acid). The sulfonamide group is added by reacting the amine intermediate with 3,3,3-trifluoropropane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates include 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole and the ethylamine linker. Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize side products. Purity can be enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation?

- Methodological Answer :

- NMR : Use , , and -NMR to confirm substituent positions and sulfonamide linkage. -NMR should show characteristic pyrazole proton splitting (δ 6.5–7.5 ppm for thiophene protons) and sulfonamide NH (δ 2.5–3.5 ppm).

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Resolve the structure using a Bruker D8 Venture diffractometer (Cu-Kα radiation, λ = 1.54178 Å). Refinement with SHELXL-2018/3 will confirm bond angles and stereochemistry, as demonstrated in similar pyrazole derivatives .

Q. How can solubility and stability be assessed under physiological conditions?

- Methodological Answer : Perform pH-dependent solubility studies using shake-flask methods in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Quantify via HPLC-UV (λ = 254 nm). For stability, incubate the compound in plasma or liver microsomes at 37°C, and monitor degradation over 24 hours using LC-MS. Use kinetic modeling to calculate half-life and identify degradation products .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict target binding affinity and selectivity?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., kinases or GPCRs). Prepare the protein structure (PDB ID) by removing water molecules and adding hydrogens. Define the active site using residues within 10 Å of the co-crystallized ligand.

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field. Analyze binding free energy via MM-PBSA. Compare results with experimental IC values to validate predictions. Adjust substituents (e.g., trifluoromethyl group) to optimize hydrophobic interactions .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetics : Assess bioavailability via oral and IV administration in rodents. Measure C and AUC using LC-MS/MS. If poor bioavailability is observed, modify the sulfonamide group to enhance permeability (e.g., introduce prodrug moieties).

- Metabolite Identification : Use high-resolution LC-QTOF-MS to identify phase I/II metabolites. Corrogate inactive metabolites with structural analogs to improve metabolic stability .

Q. How can structure-activity relationship (SAR) studies guide optimization of the thiophene-pyrazole scaffold?

- Methodological Answer : Synthesize analogs with variations in the pyrazole (e.g., 3,5-dimethyl vs. 3,5-dichloro), thiophene (e.g., 2-thienyl vs. 3-thienyl), and sulfonamide (e.g., trifluoropropyl vs. methyl). Test against a panel of biological targets (e.g., enzyme inhibition assays). Use multivariate analysis (e.g., PCA) to identify key substituents contributing to activity. For example, bulky groups at the pyrazole 4-position may enhance target selectivity .

Key Notes

- Avoid abbreviations for chemical names (e.g., use "3,3,3-trifluoropropane-1-sulfonamide" instead of "TFP-sulfonamide").

- For crystallography, ensure data-to-parameter ratios > 15 to minimize overfitting .

- Theoretical frameworks (e.g., QSAR or enzyme kinetics) must guide experimental design to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.